N-(furan-2-ylmethyl)-2-[3-[(E)-(1-methyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide
Overview
Description
N-(furan-2-ylmethyl)-2-[3-[(E)-(1-methyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-furylmethyl)-2-{3-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide is 422.10487624 g/mol and the complexity rating of the compound is 770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis
Research involving the crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into their molecular conformation, hydrogen bonding, and potential for interaction with biological molecules. The study of these crystal structures can aid in the design of new compounds with desired biological or chemical properties (Subasri et al., 2016).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds derived from structural analogs, focusing on their potential as anti-inflammatory and analgesic agents, illustrates the importance of these compounds in medicinal chemistry. Such research demonstrates the methodology for creating new compounds that can serve as the basis for the development of drugs targeting specific biological pathways (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Studies on the antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings underline the potential of these compounds in addressing bacterial and fungal infections. This area of research is crucial for the development of new antibiotics and antimicrobial agents, given the rising challenge of antibiotic resistance (Hossan et al., 2012).
In Vitro Cytotoxic Activity
The investigation of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for their in vitro cytotoxic activity against cancer cell lines highlights the ongoing search for effective cancer therapeutics. Research in this domain is vital for identifying new anticancer agents that can be further developed into treatments (Al-Sanea et al., 2020).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-[(E)-(1-methyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-24-20(28)16(19(27)23-21(24)30)9-13-11-25(17-7-3-2-6-15(13)17)12-18(26)22-10-14-5-4-8-29-14/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,27,30)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALNOQFOLLFBQG-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4)/C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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